molecular formula C11H9N3O B13258809 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile

Cat. No.: B13258809
M. Wt: 199.21 g/mol
InChI Key: DJIDUMGEWFJYPS-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile (CAS 1387526-49-9) is an organic compound with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol. As a functionalized quinoline derivative, it serves as a versatile building block in medicinal chemistry and organic synthesis. Quinoline scaffolds, particularly those with aminocarbonitrile functional groups, are recognized as privileged structures in drug discovery due to their wide range of biological activities. While specific biological data for this compound is limited in the public domain, structurally similar 2-aminoquinoline-3-carbonitriles have demonstrated significant potential in scientific research. These related compounds have been investigated as sustainable corrosion inhibitors for mild steel, showing high inhibition efficiencies . Furthermore, the broader class of pyrano[3,2-c]quinolone derivatives, which share a related core structure, has been studied for its diverse biological activities, including antiproliferative effects and the induction of apoptosis in human cancer cell lines . This compound is intended for research applications such as method development, chemical synthesis, and laboratory use. This compound is For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-amino-5-methyl-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H9N3O/c1-6-3-2-4-8-9(6)10(15)7(5-12)11(13)14-8/h2-4H,1H3,(H3,13,14,15)

InChI Key

DJIDUMGEWFJYPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=C(C2=O)C#N)N

Origin of Product

United States

Preparation Methods

Base-Catalyzed Multi-Component Condensation

One of the most efficient approaches to synthesize quinoline-3-carbonitrile derivatives involves a base-catalyzed condensation of substituted quinoline precursors with malononitrile or cyanoacetamide derivatives.

  • Typical procedure:
    A mixture of 2,4-dihydroxy-1-methylquinoline (or a related quinoline derivative), an aromatic aldehyde, and malononitrile is refluxed in absolute ethanol with a catalytic amount of triethylamine or potassium hydroxide. This reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the quinoline-3-carbonitrile core with amino and hydroxy substituents at the 2 and 4 positions respectively.

  • Reaction conditions:

    • Solvent: Absolute ethanol
    • Catalyst: Triethylamine or KOH (catalytic amounts)
    • Temperature: Reflux (~78 °C)
    • Time: Several hours until completion
  • Yields: Moderate to high (50–85%) depending on substrate purity and reaction optimization.

  • Mechanism:
    The base activates the methylene group of malononitrile, facilitating nucleophilic attack on the aldehyde to form an α,β-unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization yield the quinoline-carbonitrile with amino and hydroxy groups.

Reaction of 4-Hydroxy-6-methylquinoline Derivatives with Cyanoacetamide

A related method involves the reaction of 4-hydroxy-6-methylquinoline derivatives with cyanoacetamide under basic conditions in boiling butanol with triethylamine as a base.

  • Procedure:
    The quinoline derivative is treated with cyanoacetamide in boiling butanol in the presence of triethylamine. The reaction proceeds through nucleophilic attack of the deprotonated cyanoacetamide on the quinoline ring, followed by ring opening and cyclocondensation steps to afford pyridine-3-carbonitrile derivatives structurally related to the target compound.

  • Characterization:
    The product exhibits characteristic IR bands for OH, NH, CN, and carbonyl groups, and NMR signals consistent with the expected substitution pattern.

Three-Component One-Pot Synthesis (Biginelli-Type Reaction)

Although more commonly applied to pyrimidine derivatives, a convergent three-component reaction involving α-cyanoketones, aldehydes, and guanidines has been adapted to synthesize nitrogen-containing heterocycles with amino and cyano substituents.

  • Procedure:
    The α-cyanoketone, aldehyde, and guanidine are combined in a one-pot sequence under mild conditions, leading to condensation, nucleophilic addition, cyclization, and aromatization steps that yield amino-carbonitrile heterocycles.

  • Relevance:
    This method demonstrates the utility of multi-component reactions for constructing complex nitrogen heterocycles and could be adapted for quinoline-carbonitrile synthesis with appropriate substrate selection.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Limitations
Base-catalyzed Knoevenagel condensation 2,4-dihydroxy-1-methylquinoline, aromatic aldehyde, malononitrile EtOH, triethylamine/KOH, reflux 50–85 Mild conditions, good yields Requires purified starting materials
Reaction with cyanoacetamide 4-hydroxy-6-methylquinoline, cyanoacetamide Boiling butanol, triethylamine Moderate Direct functionalization Multi-step intermediates possible
Three-component one-pot synthesis α-cyanoketones, aldehydes, guanidines Mild, one-pot 45–89 Convergent, atom-economical More common for pyrimidines

Mechanistic Insights and Optimization

  • The Knoevenagel condensation step is base-catalyzed and involves formation of an α,β-unsaturated nitrile intermediate, which undergoes intramolecular cyclization to form the quinoline ring system with the amino and hydroxy substituents positioned appropriately.

  • Quantum chemical studies on related carbonitrile syntheses indicate that the reaction pathways proceed through Michael-type additions and intramolecular nucleophilic substitutions, with stereochemical outcomes influenced by substituent orientation and reaction conditions.

  • Optimization of reaction parameters such as base concentration, solvent choice, temperature, and reaction time is critical to maximize yield and purity.

Analytical Characterization of the Product

  • Infrared Spectroscopy (IR):
    Characteristic absorption bands for the hydroxy group (around 3400 cm⁻¹), amino group (3200–3300 cm⁻¹), and nitrile group (2200–2250 cm⁻¹) confirm the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR):
    Proton NMR shows signals corresponding to aromatic protons, methyl group singlet near δ 2.0–2.5 ppm, and exchangeable NH and OH protons.

  • Mass Spectrometry (MS):
    Molecular ion peak consistent with the molecular formula confirms molecular weight.

  • X-ray Crystallography:
    Where available, X-ray analysis provides definitive structural confirmation, including the position of amino, hydroxy, methyl, and nitrile groups on the quinoline core.

Summary and Recommendations

The preparation of this compound is most effectively achieved through base-catalyzed condensation methods involving quinoline precursors and malononitrile or cyanoacetamide derivatives. These methods offer good yields, mild conditions, and straightforward purification. Alternative multi-component and cyclocondensation strategies provide complementary routes with potential for structural diversification.

For researchers aiming to synthesize this compound, the following recommendations apply:

  • Use high-purity starting quinoline derivatives to ensure reaction specificity.
  • Employ triethylamine or potassium hydroxide as catalysts under reflux in ethanol for optimal conversion.
  • Monitor reaction progress by TLC and confirm product identity by IR and NMR spectroscopy.
  • Consider adapting multi-component reactions for rapid library synthesis of analogs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of quinoline derivatives .

Scientific Research Applications

Scientific Research Applications

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile has diverse applications, particularly as a building block in pharmaceuticals. The compound's structure allows it to be a key intermediate in synthesizing various drug candidates.

Biological Properties
this compound exhibits notable biological properties:

  • Antibacterial agents: Quinoline derivatives are used as antibacterial agents against pathogenic strains, including E. cloacae, E. coli, K. pneumoniae, P. aeruginosa, S. aureus, and A. baumanii . Some compounds exhibit remarkable antibacterial activity against Gram-positive and Gram-negative strains compared to standard antibiotics .
  • Anticancer Activity: Quinoline derivatives exhibit anticancer activities against human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), human cervical carcinoma-HPV18 (Hela), and human cervical carcinoma-HPV16 (SiHa) cell lines .

Multifunctional Agents
this compound is used in synthesizing novel conjugates of 4-amino-2,3-polymethylenequinoline with various sizes of the aliphatic ring, which are connected to butylated hydroxytoluene (BHT) by enaminoalkyl or aminoalkyl spacers, as potential multifunctional agents for treating Alzheimer's disease (AD) .

Other Quinoline Derivatives Applications

Compound NameStructure FeaturesUnique Properties
2-Amino-4-phenylquinoline-3-carbonitrilePhenyl substitution at position 4Exhibits strong antibacterial properties
2-Amino-4-hydroxyquinolineHydroxy group at position 4Known for its role as an intermediate in drug synthesis
2-Amino-4-(4-nitrophenyl)quinolineNitro group at position 4Increased electron-withdrawing effects affecting reactivity
2-Amino-4-(4-hydroxyphenyl)quinolineHydroxy group at position 4Enhanced corrosion inhibition efficiency

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Core Structural Variations

The compound shares a quinoline-carbonitrile backbone with analogs but differs in substituent positions and ring saturation. Key comparisons include:

Compound Name Substituents/Modifications Key Structural Features Impact on Properties Reference
2-Amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Chlorophenyl, pyrano-fused ring Planar pyran ring; hydrogen-bonding networks (N–H⋯N/O) Enhanced crystallinity; stabilized 3D packing
2-Amino-4-(1,3-benzodioxol-5-yl)-1-(2-cyanophenyl)-5-oxo-7-phenyl-hexahydroquinoline-3-carbonitrile Benzodioxol, hexahydroquinoline Conformational flexibility; bulky substituents Altered solubility; potential for π-π stacking
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-hexahydroquinoline-3-carbonitrile Trimethoxyphenyl, dimethyl groups Electron-rich aromatic system; steric hindrance Modified electronic properties; reduced reactivity

Key Observations :

  • Hydroxy vs.
  • Methyl vs. Chloro Substituents : The 5-methyl group in the target compound likely reduces steric hindrance compared to chloro-substituted variants (e.g., ), favoring synthetic accessibility .

Physicochemical Properties

Predicted collision cross-section (CCS) data for analogs () suggests that bulky substituents (e.g., benzodioxol) increase molecular size and CCS values, which could correlate with chromatographic retention times or diffusion rates. For example:

Compound (Adduct) m/z Predicted CCS (Ų)
[M+H]+ (Benzodioxol analog) 487.18 235.6
[M+Na]+ (Benzodioxol analog) 509.16 246.3

The target compound, with a smaller methyl group, may exhibit lower CCS values, indicating faster mobility in analytical techniques like ion mobility spectrometry .

Biological Activity

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile is a quinoline derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C10H8N4OC_{10}H_{8}N_{4}O, with a molecular weight of 199.21 g/mol. Its structure features a quinoline ring system substituted with an amino group, a hydroxy group, and a cyano group. The synthesis typically involves multi-step reactions, often starting from isatoic anhydrides and malononitrile under basic conditions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Cytotoxicity

Research indicates that this compound possesses selective cytotoxicity towards cancer cells. Specifically, it has shown effectiveness against doxorubicin-resistant cancer cell lines, suggesting potential as an anticancer agent. A study highlighted that derivatives of this compound exhibited significant cytotoxic activity against colon adenocarcinoma cells while sparing normal fibroblasts .

Antimalarial Activity

While the primary focus has been on its antibacterial and anticancer properties, there is emerging evidence of antimalarial activity. Compounds structurally related to this compound have shown promising results against Plasmodium falciparum, particularly in hybrid forms that enhance their efficacy .

Data Summary

The following table summarizes key biological activities associated with this compound:

Biological Activity Effectiveness Mechanism
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaDisruption of cell wall synthesis
CytotoxicitySelective towards resistant cancer cellsInduction of apoptosis in cancer cells
AntimalarialActive against P. falciparum strainsInterference with heme polymerization

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Studies : In vitro assays demonstrated that the compound induced apoptosis in doxorubicin-resistant colon adenocarcinoma cells at concentrations ranging from 10 to 50 µM, highlighting its potential as a chemotherapeutic agent .
  • Antimalarial Research : A hybrid compound containing the quinoline structure was tested in vivo on mice infected with Plasmodium vinckei, showing significant reduction in parasitemia at dosages of 15 mg/kg administered intraperitoneally over four days .

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